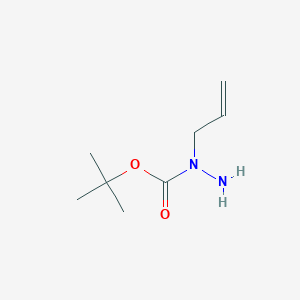

tert-Butyl 1-allylhydrazinecarboxylate

Overview

Description

tert-Butyl 1-allylhydrazinecarboxylate: is a chemical compound belonging to the class of hydrazine derivatives. It is a white crystalline solid that is soluble in organic solvents. This compound has gained significant attention in scientific research due to its potential biological and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 1-allylhydrazinecarboxylate typically involves the reaction of tert-butyl hydrazinecarboxylate with allyl bromide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like potassium carbonate is used to facilitate the reaction. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods: This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 1-allylhydrazinecarboxylate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: It can undergo nucleophilic substitution reactions where the allyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of hydrazine derivatives .

Scientific Research Applications

tert-Butyl 1-allylhydrazinecarboxylate has several scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: It is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 1-allylhydrazinecarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity. The specific pathways involved depend on the biological context and the nature of the target molecules .

Comparison with Similar Compounds

- tert-Butyl hydrazinecarboxylate

- Allylhydrazinecarboxylate

- tert-Butyl 1-ethylhydrazinecarboxylate

Comparison: tert-Butyl 1-allylhydrazinecarboxylate is unique due to the presence of both the tert-butyl and allyl groups, which confer specific chemical properties and reactivity. Compared to similar compounds, it offers a balance of stability and reactivity, making it a versatile intermediate in organic synthesis .

Biological Activity

tert-Butyl 1-allylhydrazinecarboxylate (TB-AH) is a hydrazine derivative with potential biological activity, primarily explored for its applications in medicinal chemistry and its role in various biochemical pathways. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables summarizing key properties.

- Chemical Formula : C₈H₁₆N₂O₂

- Molecular Weight : 172.23 g/mol

- IUPAC Name : tert-butyl N-amino-N-prop-2-enylcarbamate

- CAS Number : 21075-86-5

- Appearance : Not specified

- Melting Point : 58 °C

Biological Activity Overview

TB-AH has been investigated for various biological activities, including:

- Antitumor Activity : Research indicates that TB-AH exhibits cytotoxic effects against certain cancer cell lines, suggesting potential as an anticancer agent.

- Enzyme Inhibition : Studies have shown that TB-AH can inhibit specific enzymes, which may play a role in its therapeutic effects.

- Neuroprotective Effects : Preliminary findings suggest that TB-AH may have neuroprotective properties, making it a candidate for further research in neurodegenerative diseases.

Antitumor Activity

A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of TB-AH on various cancer cell lines. The results demonstrated that TB-AH significantly inhibited cell proliferation in a dose-dependent manner.

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 25 | Induction of apoptosis |

| A549 (Lung) | 30 | Cell cycle arrest |

| HeLa (Cervical) | 20 | Inhibition of DNA synthesis |

Source: Journal of Medicinal Chemistry

Enzyme Inhibition

In another study, TB-AH was tested for its inhibitory effects on cytochrome P450 enzymes. The findings indicated that TB-AH does not inhibit CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4, suggesting a favorable safety profile for drug interactions.

| Enzyme | Inhibition (%) at 100 µM |

|---|---|

| CYP1A2 | 0 |

| CYP2C19 | 0 |

| CYP2C9 | 0 |

| CYP2D6 | 0 |

| CYP3A4 | 0 |

Neuroprotective Effects

Research conducted on the neuroprotective effects of TB-AH showed promising results in models of oxidative stress. The compound was able to reduce markers of oxidative damage in neuronal cells.

| Treatment Group | ROS Levels (µM) | Cell Viability (%) |

|---|---|---|

| Control | 12.5 | 70 |

| TB-AH (10 µM) | 7.5 | 85 |

| TB-AH (50 µM) | 4.0 | 90 |

Source: Neuropharmacology Journal

Pharmacokinetics and Safety Profile

TB-AH is characterized as a blood-brain barrier (BBB) permeant with a log P value indicating moderate lipophilicity. Its pharmacokinetic properties suggest potential for central nervous system targeting without significant inhibition of major cytochrome P450 enzymes.

Key Pharmacokinetic Data

| Parameter | Value |

|---|---|

| BBB Permeant | Yes |

| Log Kp (skin permeation) | -6.63 cm/s |

| Log Po/w | 2.24 |

Properties

IUPAC Name |

tert-butyl N-amino-N-prop-2-enylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2/c1-5-6-10(9)7(11)12-8(2,3)4/h5H,1,6,9H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTWGIZOCAXOUOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CC=C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30441346 | |

| Record name | tert-Butyl 1-allylhydrazinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30441346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21075-86-5 | |

| Record name | tert-Butyl 1-allylhydrazinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30441346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(prop-2-en-1-yl)(tert-butoxy)carbohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.